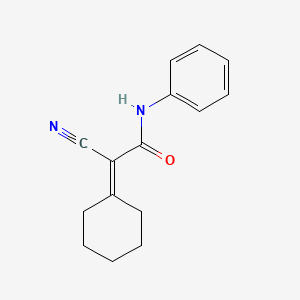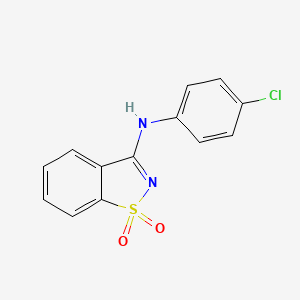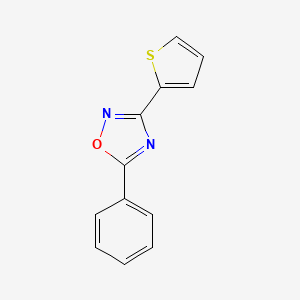
2-cyano-2-cyclohexylidene-N-phenylacetamide
Overview
Description
Synthesis Analysis
The synthesis of 2-cyano-2-cyclohexylidene-N-phenylacetamide and related compounds involves several chemical reactions, including condensation and cyclization processes. For instance, cyclohexanones have been reported to react with phenylacetylene in a KOH/DMSO suspension to give phenylmethylidene dispirocyclic ketals, demonstrating the chemical reactivity and potential routes for synthesizing structurally related compounds (Schmidt et al., 2011).
Molecular Structure Analysis
Advanced spectroscopic and computational methods, such as FT-IR, FT-Raman, UV-Vis, NMR spectrum analyses, and Density Functional Theory (DFT), are utilized to determine the molecular structure and electronic characteristics of these compounds. For example, Khanum et al. (2022) characterized similar compounds through spectroscopic methods and DFT calculations, elucidating their molecular geometries, vibrational wavenumbers, and electronic properties (Khanum et al., 2022).
Chemical Reactions and Properties
2-Cyano-N-arylacetamide reagents are employed in the synthesis of various nitrogenous heterocycles, showcasing the compound's reactivity and utility in creating biologically active molecules. Ewies and Abdelsalaam (2020) described the synthesis of iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole derivatives from 2-cyano-N-arylacetamide, indicating its versatility in chemical reactions (Ewies & Abdelsalaam, 2020).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, can be inferred from the molecular structure analysis and the synthesis conditions. While specific studies on the physical properties of 2-cyano-2-cyclohexylidene-N-phenylacetamide were not found, related research on similar compounds provides insights into methodologies for determining these properties through experimental and computational studies.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the compound's potential applications. Molecular docking and quantum chemical studies, such as those conducted by Khanum et al. (2022), offer valuable information on the chemical behavior of related compounds, highlighting their interactions with protein receptors and their electronic characteristics (Khanum et al., 2022).
Scientific Research Applications
Synthesis of Novel Heterocycles
2-Cyano-2-cyclohexylidene-N-phenylacetamide plays a crucial role in the synthesis of various novel heterocycles. Dyachenko and colleagues (2004) demonstrated its use in the Michael reaction to produce substituted 1-amino-2,6,6-tricyano-1,3-cyclohexadienes and thieno[2,3-d]pyrimidine-4(3H)-thiones. This compound also led to the formation of 4,6-di-methyl-3-cyanopyridine-2(1H)-thione and other significant derivatives (Dyachenko, Dyachenko, & Chernega, 2004).
Role in Antimicrobial Agents
Ewies and Abdelsalaam (2020) used 2-Cyano-N-arylacetamide in synthesizing various nitrogenous heterocycles, including iminocoumarine and thiazole. Their molecular docking studies and biological testing highlighted these compounds' antimicrobial activities against various bacterial and fungal strains (Ewies & Abdelsalaam, 2020).
Mechanism of Formation Studies
Kislyi and Danilova (2013) conducted a detailed theoretical study on the mechanism of formation of 4-aminoisoxazoles. They used 2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide for a conformational analysis, contributing significantly to understanding the molecular structures in crystals and solutions (Kislyi & Danilova, 2013).
Structural Analysis in Nonlinear Optical Materials
Gainsford et al. (2008) explored the effects of donor strength in nonlinear optical materials using compounds like N-[2-(4-cyano-5-dicyanomethylene-2,2-dimethyl-2,5-dihydrofuran-3-yl)vinyl]-N-phenylacetamide. This research provided insights into the bonding changes and electron-donating properties in these materials (Gainsford, Bhuiyan, & Kay, 2008).
Pharmaceutical Synthesis
In the field of pharmaceuticals, 2-cyano-2-cyclohexylidene-N-phenylacetamide serves as an intermediate for developing various compounds. For example, Fadda et al. (2010) used it in synthesizing new arylazocarbazole derivatives, which are of biological interest (Fadda, Etman, Sarhan, & El-Hadidy, 2010).
Mechanism of Action
Future Directions
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade. The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
properties
IUPAC Name |
2-cyano-2-cyclohexylidene-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-11-14(12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h2,5-6,9-10H,1,3-4,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTYYPKUZCOLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)NC2=CC=CC=C2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-2-cyclohexylidene-N-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5508820.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5508826.png)


![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5508839.png)

![4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5508874.png)
![(3S*,4S*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5508877.png)
![1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5508884.png)
![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)

![7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5508904.png)
